5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a biquinolinone derivative characterized by a fused bicyclic quinoline scaffold, a hydroxymethyl (-CH2OH) substituent at position 5, and two methyl groups at position 2. This compound belongs to the dihydroquinolinone family, which is renowned for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
CAS No. |
918646-49-8 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O2/c1-21(2)11-17-15(13-24)7-5-9-19(17)23(20(21)25)16-10-14-6-3-4-8-18(14)22-12-16/h3-10,12,24H,11,13H2,1-2H3 |
InChI Key |
RNVXYDYMEGOGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives followed by functional group modifications to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The biquinolin core can interact with various enzymes and receptors, modulating their function. These interactions can affect cellular pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural modifications, physicochemical properties, and biological implications.
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-05-6)
- Structural Difference : Fluorine atom at position 7 replaces the hydroxymethyl group.
- Molecular Formula : C20H17N2OF (vs. C20H18N2O2 for the target compound).
- Key Properties :
- The fluorine atom increases electronegativity, enhancing metabolic stability and membrane permeability.
- Reduced hydrogen-bonding capacity compared to the hydroxymethyl group may limit target interactions.
- Biological Implications: Fluorinated analogs often exhibit improved pharmacokinetics but may trade off binding affinity for nonpolar targets .
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Structural Difference : Phenyl group at position 3 and fluorine at position 3.
- Key Properties :
- The bulky phenyl group increases lipophilicity (logP ~4.5 estimated), reducing aqueous solubility.
- Fluorine at position 5 may alter electron density in the aromatic system.
- Biological Implications : Enhanced lipophilicity could improve blood-brain barrier penetration but increase off-target binding risks .
5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Structural Difference: Amino (-NH2) group at position 5 and monoquinolinone scaffold.
- Key Properties: The amino group enables strong hydrogen bonding (donor/acceptor count: 2/3).
- Biological Implications: Suitable for targeting polar active sites but may lack the multitarget synergy seen in biquinolinones .
5-Methoxy-3,4-dihydroquinolin-2(1H)-one
- Structural Difference : Methoxy (-OCH3) group at position 5.
- Key Properties: Methoxy is electron-donating, increasing aromatic ring electron density. Lower molecular weight (C10H11NO2 vs. C20H18N2O2) simplifies synthesis but limits structural diversity.
- Biological Implications : May exhibit enhanced reactivity in electrophilic substitution but reduced steric hindrance .
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Structural Difference : Butyl chain at position 3.
- Key Properties :
- The butyl group significantly increases hydrophobicity (logP ~5.2), reducing solubility.
- Enhanced alkyl chain length may improve binding to hydrophobic pockets.
- Biological Implications: Potential for prolonged half-life but higher risk of hepatotoxicity due to metabolic oxidation .
Research Implications
- Hydroxymethyl vs. Halogen Substituents : The hydroxymethyl group in the target compound offers superior hydrogen-bonding capacity compared to fluorine, favoring interactions with hydrophilic targets (e.g., enzymes or receptors with polar residues) .
- Biquinolinone vs.
- Alkyl Substituents : 3,3-Dimethyl groups in the target compound balance steric bulk and metabolic stability, avoiding the solubility issues seen in longer alkyl chains (e.g., butyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
